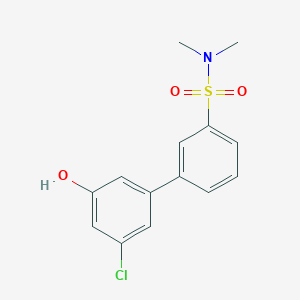
3-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
描述
3-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol, or 3-C-5-DMPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a stable, water-soluble, and non-toxic compound that has been studied extensively for its potential therapeutic and industrial uses.
作用机制
The mechanism of action of 3-C-5-DMPP is not yet fully understood. However, it is believed that it acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to interact with certain enzymes, such as cytochrome P450, and inhibit their activity. In addition, 3-C-5-DMPP has been shown to inhibit the activity of certain types of enzymes involved in the synthesis of prostaglandins, which can reduce inflammation.
Biochemical and Physiological Effects
3-C-5-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has been shown to inhibit the activity of certain types of enzymes involved in the synthesis of prostaglandins, which can reduce inflammation. It has also been shown to modulate the activity of certain ion channels, which can affect the activity of neurons.
实验室实验的优点和局限性
3-C-5-DMPP has several advantages for use in laboratory experiments. It is a stable, water-soluble, and non-toxic compound, making it relatively easy to work with. In addition, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on certain biochemical and physiological processes are not yet known.
未来方向
There are a number of potential future directions for research on 3-C-5-DMPP. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be done to determine its potential therapeutic uses, such as its ability to inhibit the growth of certain types of cancer cells. Finally, further research could be done to explore its potential industrial applications, such as its use as an antioxidant in food and cosmetic products.
合成方法
3-C-5-DMPP can be synthesized through a two-step reaction involving the reaction of 5-chloro-2-methoxybenzaldehyde with dimethyl sulfate, followed by the reaction of the resulting product with 2-dimethylaminophenol. The first step is a condensation reaction between the aldehyde and the sulfate, which yields a product known as 3-chloro-5-methoxy-2-dimethylaminophenol. The second step is a nucleophilic substitution reaction, which produces 3-C-5-DMPP. The overall yield of this reaction is typically high, around 95%.
科学研究应用
3-C-5-DMPP has been studied extensively in scientific research for its potential therapeutic and industrial uses. It has been used as an antioxidant in food and cosmetic products, as a corrosion inhibitor in metalworking fluids, and as an insecticide. In addition, it has been studied for its potential therapeutic uses, such as its ability to inhibit the growth of certain types of cancer cells, reduce inflammation, and protect against oxidative stress.
属性
IUPAC Name |
2-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHSIVBVMZINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169301 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-chloro-5′-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-39-5 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-chloro-5′-hydroxy-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-chloro-5′-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)

